molecular formula C20H23NO3 B11046731 1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11046731
M. Wt: 325.4 g/mol
InChI Key: XNCGJGDUJCALPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo group and subsequent functionalization to introduce the hydroxy and oxocyclohexyl groups. Key steps may include:

    Cyclization reactions: to form the quinoline and pyrrolo rings.

    Oxidation and reduction reactions: to introduce the hydroxy group.

    Aldol condensation: to attach the oxocyclohexyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The oxocyclohexyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the quinoline or pyrrolo rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxocyclohexyl group may yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, making it a candidate for drug development in areas such as cancer, infectious diseases, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the oxocyclohexyl group, which may affect its biological activity and chemical reactivity.

    4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the hydroxy and oxocyclohexyl groups in 1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one makes it unique compared to similar compounds. These functional groups can significantly impact its chemical reactivity, solubility, and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-hydroxy-9,11,11-trimethyl-3-(2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C20H23NO3/c1-12-11-19(2,3)21-17-13(12)7-6-9-15(17)20(24,18(21)23)14-8-4-5-10-16(14)22/h6-7,9,11,14,24H,4-5,8,10H2,1-3H3

InChI Key

XNCGJGDUJCALPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(C2=O)(C4CCCCC4=O)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.